N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(piperidin-1-yl)benzamide
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Overview
Description
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(piperidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(piperidin-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzothiadiazole ring.
Amidation: Formation of the amide bond by reacting the benzothiadiazole derivative with piperidine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Applications in materials science, such as the development of organic semiconductors.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(piperidin-1-yl)benzamide involves interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole core structures.
Nitrobenzamide Derivatives: Compounds with similar nitrobenzamide functionalities.
Uniqueness
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-nitro-4-(piperidin-1-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H16ClN5O3S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-nitro-4-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C18H16ClN5O3S/c19-12-5-6-13-17(22-28-21-13)16(12)20-18(25)11-4-7-14(15(10-11)24(26)27)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9H2,(H,20,25) |
InChI Key |
XXFNUYFIJZZKNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=C(C=CC4=NSN=C43)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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